molecular formula C10H17NO3 B11726119 3-(hexylcarbamoyl)prop-2-enoic Acid

3-(hexylcarbamoyl)prop-2-enoic Acid

Cat. No.: B11726119
M. Wt: 199.25 g/mol
InChI Key: HXXJDJHHLXEVBZ-UHFFFAOYSA-N
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Description

3-(Hexylcarbamoyl)prop-2-enoic acid is a synthetic organic compound characterized by a prop-2-enoic acid backbone (α,β-unsaturated carboxylic acid) substituted with a hexylcarbamoyl group at the β-position. The compound’s α,β-unsaturated system makes it reactive toward nucleophiles, while the hexyl chain may enhance membrane permeability, suggesting applications in pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(hexylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-8-11-9(12)6-7-10(13)14/h6-7H,2-5,8H2,1H3,(H,11,12)(H,13,14)

InChI Key

HXXJDJHHLXEVBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hexylcarbamoyl)prop-2-enoic Acid typically involves the reaction of prop-2-enoic acid with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the hexylcarbamoyl group. The reaction is typically conducted at ambient temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of 3-(hexylcarbamoyl)prop-2-enoic Acid can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

3-(hexylcarbamoyl)prop-2-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(hexylcarbamoyl)prop-2-enoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hexylcarbamoyl)prop-2-enoic Acid involves its interaction with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, potentially affecting their function. The hexylcarbamoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamoyl-Substituted Prop-2-enoic Acids

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic Acid
  • Structure : Prop-2-ynyl (propargyl) group replaces the hexyl chain.
  • Molecular Formula: C₈H₉NO₃; Molecular Weight: 183.16 g/mol.
  • Key Differences : The propargyl group introduces alkyne functionality, increasing reactivity (e.g., click chemistry applications) but reducing lipophilicity compared to hexyl. This compound (CAS 1417623-59-6) is priced at €329.00/g, indicating specialized synthetic use .
3-[Cyclohexyl(methyl)carbamoyl]prop-2-enoic Acid
  • Structure : Cyclohexyl-methyl group instead of hexyl.
  • Molecular Formula: C₁₁H₁₇NO₃; Molecular Weight: 211.26 g/mol.
  • Its higher molecular weight and lipophilicity (CAS 461684-01-5) may improve bioavailability in hydrophobic environments .

Aromatic-Substituted Prop-2-enoic Acids

3-(2-Fluorophenyl)prop-2-enoic Acid
  • Structure : 2-Fluorophenyl substituent replaces the carbamoyl group.
  • Molecular Formula : C₉H₇FO₂; Molecular Weight : 166.15 g/mol.
  • Key Differences : The electron-withdrawing fluorine atom increases acidity (pKa ~3.5–4.0) and enhances interactions with biological targets (e.g., antifungal activity). The aromatic system enables π-π stacking, unlike aliphatic carbamoyl derivatives .
3-(4-Aminophenyl)prop-2-enoic Acid
  • Structure: 4-Aminophenyl substituent (isolated from Aconitum tanguticum).
  • Key Differences: The amino group (-NH₂) facilitates hydrogen bonding and salt formation, improving water solubility.

Simple Prop-2-enoic Acid Derivatives

Methacrylic Acid (2-Methylprop-2-enoic Acid)
  • Structure : Methyl group at the β-position.
  • Molecular Formula : C₄H₆O₂; CAS : 79-41-4.
  • Key Differences : Lacks a carbamoyl group but shares the α,β-unsaturated system. Widely used in polymer production due to its radical polymerization reactivity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Properties/Applications
3-(Hexylcarbamoyl)prop-2-enoic acid C₁₀H₁₇NO₃ 215.25 Hexylcarbamoyl N/A Pharmaceutical intermediate, moderate lipophilicity
3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid C₈H₉NO₃ 183.16 Prop-2-ynylcarbamoyl 1417623-59-6 High reactivity for click chemistry
3-[Cyclohexyl(methyl)carbamoyl]prop-2-enoic acid C₁₁H₁₇NO₃ 211.26 Cyclohexyl(methyl)carbamoyl 461684-01-5 Enhanced steric hindrance, improved stability
3-(2-Fluorophenyl)prop-2-enoic acid C₉H₇FO₂ 166.15 2-fluorophenyl 451-69-4 Antifungal agent, increased acidity
3-(4-Aminophenyl)prop-2-enoic acid C₉H₉NO₂ 163.18 4-aminophenyl N/A Natural product, high solubility
Methacrylic acid C₄H₆O₂ 86.09 2-methyl 79-41-4 Polymer precursor, industrial use

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